Tolvaptan gamma-Oxobutanoic Acid is a chemical compound derived from tolvaptan, a vasopressin V2-receptor antagonist primarily used for treating autosomal dominant polycystic kidney disease and certain forms of hyponatremia. This compound is notable for its role as a metabolite of tolvaptan, with implications for pharmacokinetics and drug interactions, particularly concerning organic anion-transporting polypeptides.
Tolvaptan gamma-Oxobutanoic Acid is synthesized as a metabolite during the metabolism of tolvaptan. The synthesis and characterization of this compound are crucial for understanding its pharmacological properties and potential interactions with other drugs.
This compound falls under the category of pharmaceutical metabolites and is classified as an organic acid. It is specifically recognized as an impurity in the context of tolvaptan formulations, which may affect its clinical use and safety profile.
The synthesis of tolvaptan gamma-Oxobutanoic Acid can be achieved through various metabolic pathways involving cytochrome P450 enzymes. These enzymes facilitate the oxidation of tolvaptan, leading to the formation of this specific metabolite.
The synthesis typically involves:
The molecular formula for tolvaptan gamma-Oxobutanoic Acid is . Its structure features a biphenyl moiety linked to a butanoic acid derivative, characterized by the presence of a ketone functional group.
Tolvaptan gamma-Oxobutanoic Acid undergoes several chemical reactions, primarily involving conjugation and further oxidation:
These reactions are critical for determining the pharmacokinetic profile of the compound, influencing its bioavailability and elimination from the body.
The mechanism of action for tolvaptan gamma-Oxobutanoic Acid involves its interaction with organic anion-transporting polypeptides (OATP). This metabolite has been shown to inhibit OATP1B1 and OATP1B3 transporters, affecting the pharmacokinetics of concomitant medications that are substrates for these transporters.
In vitro studies indicate that this inhibition can lead to increased plasma concentrations of drugs that rely on these transporters for hepatic uptake, necessitating caution when co-administering with statins or other OATP substrates.
Tolvaptan gamma-Oxobutanoic Acid serves several important roles in scientific research:
Tolvaptan gamma-oxobutanoic acid impurity (γ-oxobutanoic acid; CAS 1346599-56-1) is a keto acid derivative formed via incomplete oxidation of Tolvaptan’s aliphatic chain. Its molecular formula is C₂₆H₂₃ClN₂O₅ (MW: 478.92 g/mol), featuring:
Structural variants include:
Table 1: Structural Variants of Tolvaptan gamma-Oxobutanoic Acid
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
Tolvaptan γ-oxobutanoic acid | 1346599-56-1 | C₂₆H₂₃ClN₂O₅ | 478.92 | Ketone at C4 position of side chain |
Tolvaptan γ-hydroxybutanoic acid | 1346599-75-4 | C₂₆H₂₅ClN₂O₅ | 480.95 | Hydroxyl at C4 position of side chain |
7-Deschloro Tolvaptan impurity | 1432725-23-9 | C₂₆H₂₆N₂O₃ | 414.50 | Absence of chlorine on benzazepine ring |
Metabolic Derivation
Tolvaptan undergoes hepatic oxidation via CYP3A4 to form γ-hydroxybutanoic acid, followed by further oxidation to γ-oxobutanoic acid. This pathway is incomplete in susceptible individuals, leading to impurity accumulation [3] [4].
Industrial Synthesis
Route 1: Carboxylation of Halogenated Intermediate
Route 2: Oxidation of γ-Hydroxybutanoic Precursor
Table 2: Synthetic Methods for Tolvaptan gamma-Oxobutanoic Acid
Method | Starting Material | Key Reaction | Yield | Reference |
---|---|---|---|---|
Carboxylation of bromoethyl analog | 7-Bromo Tolvaptan (CAS 2921676-63-1) | Pd-catalyzed carbonylation with CO/H₂O | 68% | Guo et al. [1] |
Oxidation of γ-hydroxy analog | γ-hydroxybutanoic acid (CAS 1346599-75-4) | Jones oxidation | 92% | Pharmaffiliates [3] |
Nitrile hydrolysis | Cyanoethyl intermediate | Acidic hydrolysis of –CN to –COOH | 45% | Chen et al. [1] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4